molecular formula C15H22BrClN2O3 B2443735 (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396712-10-9

(2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2443735
CAS No.: 1396712-10-9
M. Wt: 393.71
InChI Key: ROVCWTMWCQSGSK-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H22BrClN2O3 and its molecular weight is 393.71. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3.ClH/c1-11(19)10-17-5-7-18(8-6-17)15(20)13-9-12(21-2)3-4-14(13)16;/h3-4,9,11,19H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVCWTMWCQSGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride is a piperazine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₈BrN₃O₂·HCl
  • Molecular Weight : 356.68 g/mol

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system (CNS) agents.

1. Receptor Binding Affinity

Piperazine derivatives have been extensively studied for their interaction with various neurotransmitter receptors. Specifically, the compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that modifications in the piperazine structure can enhance selectivity and potency against specific receptor subtypes .

2. Inhibition of Acetylcholinesterase

Research indicates that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the cholinergic system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease. Virtual screening studies have demonstrated that this compound may interact effectively with both the catalytic and peripheral anionic sites of AChE .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems:

  • Serotonergic Pathways : By acting as a partial agonist at serotonin receptors, this compound may modulate serotonergic signaling, impacting mood and anxiety levels.
  • Cholinergic Modulation : Its ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission, which is often compromised in neurodegenerative diseases.

Table 1: Summary of Key Studies on Piperazine Derivatives

Study ReferenceFocusFindings
Varadaraju et al. (2013)AChE InhibitionIdentified piperazine derivatives with significant AChE inhibitory activity; suggested potential for Alzheimer's treatment .
Nutt et al. (2023)Anticancer ActivityInvestigated piperazine derivatives for growth inhibition in cancer cells; highlighted selective toxicity towards tumor cells .
MDPI Article (2023)Drug DesignDiscussed the role of piperazines in overcoming multidrug resistance; emphasized structural modifications for enhanced efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of therapeutic agents targeting various conditions, including:

  • CNS Disorders : Its structural similarity to known psychoactive substances suggests potential efficacy in treating conditions like depression and anxiety disorders. Research indicates that piperazine derivatives often exhibit significant psychoactive properties due to their ability to interact with neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride. For instance, derivatives containing piperazine moieties have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating notable effects against breast, colon, and cervical cancers .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of piperazine derivatives. Compounds structurally related to this compound have been tested for efficacy against bacterial and fungal strains, showing moderate to excellent antimicrobial activities .

Data Tables

Application AreaActivity TypeReference
CNS DisordersPsychoactive effects
AnticancerCytotoxicity
AntimicrobialBacterial/Fungal activity

Case Study 1: CNS Disorders

A study conducted on piperazine derivatives revealed that modifications at the piperazine ring significantly influenced binding affinity at serotonin receptors, suggesting potential antidepressant activity. The compound this compound was hypothesized to enhance serotonin levels, thus alleviating symptoms of depression.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a series of piperazine-based compounds exhibited varying degrees of cytotoxicity against MCF-7 breast cancer cells. The compound under discussion was part of a larger synthesis aimed at optimizing anticancer activity through structural modifications.

Case Study 3: Antimicrobial Efficacy

A comparative analysis of several piperazine derivatives showed that those containing halogen substitutions had enhanced antimicrobial properties. The compound was tested against Staphylococcus aureus and Escherichia coli, yielding promising results that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a brominated methoxyphenyl fragment with a modified piperazine derivative. Key steps include:

  • Nucleophilic substitution : Reacting 2-bromo-5-methoxybenzoyl chloride with 4-(2-hydroxypropyl)piperazine under inert conditions (e.g., nitrogen atmosphere) .
  • Hydrochloride salt formation : Post-reaction treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Reaction temperature (optimized at 0–5°C for substitution), solvent choice (tetrahydrofuran or dichloromethane), and stoichiometric excess of piperazine derivatives (1.2–1.5 eq.) to minimize side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₆BrN₂O₃⁺) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .
  • Compound Stability : Degradation under storage (e.g., hygroscopic hydrochloride salts). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Purity Thresholds : Impurities >2% (e.g., unreacted bromophenyl precursors) can skew results. Use preparative HPLC for critical batches .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent Systems : Use 10% DMSO in saline for intravenous administration .
  • Prodrug Design : Esterification of the hydroxypropyl group to enhance lipophilicity .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles to sustain release and improve bioavailability .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Core Modifications : Vary the bromine position (e.g., 3-bromo vs. 5-bromo) or substitute methoxy with ethoxy .
  • Piperazine Substituents : Replace 2-hydroxypropyl with cyclopropyl or fluorinated alkyl chains to probe steric/electronic effects .
  • Biological Testing : Prioritize high-throughput screening against GPCR targets (e.g., 5-HT₁A, dopamine D₂) using radioligand displacement assays .

Q. What computational tools predict metabolic pathways and toxicity?

  • Methodological Answer :

  • In Silico Metabolism : SwissADME or ADMETLab to identify likely Phase I oxidation sites (e.g., piperazine ring) .
  • Toxicity Prediction : ProTox-II for hepatotoxicity alerts (e.g., bromine-related cytochrome P450 inhibition) .

Contradiction Analysis

Q. Why do some studies report potent receptor binding while others show negligible activity?

  • Resolution Framework :

  • Receptor Isoforms : Test against multiple receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) .
  • Allosteric Modulation : Assess indirect effects via calcium flux assays vs. direct binding .
  • Negative Controls : Include known antagonists (e.g., WAY-100635 for 5-HT₁A) to validate assay conditions .

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